4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that features a pyrrolidine ring substituted with difluoromethyl groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine.
Introduction of the Difluoromethyl Groups: The difluoromethyl groups are introduced via a fluorination reaction using appropriate fluorinating agents.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.
Benzonitrile Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The difluoromethyl groups and the sulfonyl moiety play crucial roles in binding to target proteins, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the difluoromethyl groups.
4-(Trifluoromethyl)pyrrolidines: Contains trifluoromethyl groups instead of difluoromethyl groups.
Dipeptidyl Peptidase IV Inhibitors: Compounds with similar structural features used in the treatment of type II diabetes.
Uniqueness
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to the presence of both difluoromethyl groups and a sulfonyl moiety, which confer distinct chemical and biological properties. These features enhance its potential as a versatile scaffold in drug discovery and materials science .
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c12-11(13)5-6-15(8-11)18(16,17)10-3-1-9(7-14)2-4-10/h1-4H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXGQAFRAGQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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